2,6-Dibromoheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromoheptane is an organic compound with the molecular formula C7H14Br2 It is a dibromoalkane, meaning it contains two bromine atoms attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromoheptane can be synthesized through the bromination of heptane. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds under mild conditions, with the bromine atoms attaching to the 2nd and 6th carbon atoms of the heptane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of brominating agents like dibromohydantoin in a solvent such as carbon tetrachloride can also be employed to achieve high yields under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromoheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to heptane using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc dust in the presence of hydrochloric acid.
Major Products:
Substitution: 2,6-dihydroxyheptane or 2,6-diaminoheptane.
Elimination: 2,6-heptadiene.
Reduction: Heptane.
Scientific Research Applications
2,6-Dibromoheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated hydrocarbons on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of flame retardants and other brominated products.
Mechanism of Action
The mechanism by which 2,6-dibromoheptane exerts its effects involves the reactivity of the bromine atoms. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the removal of bromine atoms results in the formation of double bonds, creating alkenes. The compound’s reactivity is primarily governed by the nature of the carbon-bromine bond and the conditions under which the reactions are carried out .
Comparison with Similar Compounds
1,7-Dibromoheptane: Similar in structure but with bromine atoms on the 1st and 7th carbon atoms.
2,3-Dibromoheptane: Bromine atoms on the 2nd and 3rd carbon atoms.
2,6-Dibromohexane: A shorter chain analog with six carbon atoms.
Uniqueness: 2,6-Dibromoheptane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective substitution and elimination reactions, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
61485-85-6 |
---|---|
Molecular Formula |
C7H14Br2 |
Molecular Weight |
257.99 g/mol |
IUPAC Name |
2,6-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-6(8)4-3-5-7(2)9/h6-7H,3-5H2,1-2H3 |
InChI Key |
VOFLGGXQQXQKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.